molecular formula C10H11Cl2NO2 B2990915 (S)-a-Amino-2,6-dichlorobenzenebutanoic acid CAS No. 1260637-28-2

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid

Cat. No.: B2990915
CAS No.: 1260637-28-2
M. Wt: 248.1
InChI Key: ZUJMOCTVPCVSRM-UHFFFAOYSA-N
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Description

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a butanoic acid backbone, with two chlorine atoms substituted at the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,6-dichlorobenzene.

    Formation of Intermediate: The 2,6-dichlorobenzene undergoes a Friedel-Crafts acylation reaction to form 2,6-dichlorobenzoyl chloride.

    Amination: The 2,6-dichlorobenzoyl chloride is then subjected to a nucleophilic substitution reaction with ammonia to form 2,6-dichlorobenzamide.

    Reduction: The 2,6-dichlorobenzamide is reduced to 2,6-dichloroaniline.

    Formation of Butanoic Acid Derivative: The 2,6-dichloroaniline is then reacted with a suitable butanoic acid derivative to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-a-Amino-2,4-dichlorobenzenebutanoic acid
  • (S)-a-Amino-2,6-dibromobenzenebutanoic acid
  • (S)-a-Amino-2,6-difluorobenzenebutanoic acid

Uniqueness

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds with different halogen substitutions, it may exhibit distinct properties and applications.

Properties

IUPAC Name

2-amino-4-(2,6-dichlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMOCTVPCVSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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